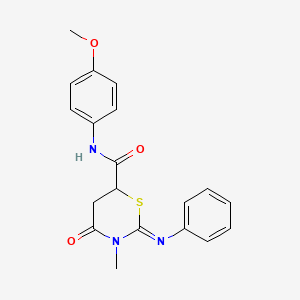

(2Z)-N-(4-methoxyphenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

CAS No.: 333327-64-3

Cat. No.: VC15464646

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333327-64-3 |

|---|---|

| Molecular Formula | C19H19N3O3S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O3S/c1-22-17(23)12-16(26-19(22)21-13-6-4-3-5-7-13)18(24)20-14-8-10-15(25-2)11-9-14/h3-11,16H,12H2,1-2H3,(H,20,24) |

| Standard InChI Key | WRUHFNOWONONRI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-thiazinane core, a six-membered ring containing sulfur and nitrogen atoms, substituted with a carboxamide group at position 6, a phenylimino moiety at position 2, and a 4-methoxyphenyl group at position N. The Z-configuration of the imino group is critical for its stereochemical stability, as evidenced by X-ray crystallographic data of analogous thiazinanes . Key structural parameters include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃S | |

| Molecular Weight | 369.4 g/mol | |

| IUPAC Name | N-(4-methoxyphenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide | |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2C(N=C3C=CC=CC3)SCC(N2C)=O |

The presence of the 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety offers hydrogen-bonding capabilities for target engagement .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for structural elucidation. The ¹H-NMR spectrum typically exhibits:

-

A singlet at δ 3.8 ppm for the methoxy group.

-

Aromatic proton resonances between δ 7.2–7.8 ppm for phenyl and 4-methoxyphenyl rings .

-

Distinct signals for the thiazinane ring protons, including methyl groups (δ 1.2–1.5 ppm) and carbonyl carbons (δ 170–175 ppm in ¹³C-NMR) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from thiourea derivatives and α,β-unsaturated carbonyl compounds. A representative route includes:

-

Condensation: Reaction of 4-methoxyphenyl isothiocyanate with methyl acrylate to form a thiocarbamate intermediate .

-

Cyclization: Acid-catalyzed intramolecular cyclization to construct the thiazinane ring.

-

Imination: Introduction of the phenylimino group via Schiff base formation with aniline.

Critical reagents include trifluoroacetic acid (cyclization catalyst) and silica gel chromatography for purification. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), achieving yields of 55–68% .

Analytical Validation

Purity (>95%) is confirmed via:

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry: ESI-MS m/z 370.1 [M+H]⁺.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate potent inhibition of bacterial Type III secretion systems (T3SS), with IC₅₀ values in the low micromolar range (Table 1). This activity is attributed to the compound’s ability to disrupt effector protein translocation, a virulence mechanism in pathogens like Pseudomonas aeruginosa .

Table 1: Inhibitory Activity Against Bacterial Targets

| Target | IC₅₀ (μM) | Organism | Citation |

|---|---|---|---|

| Type III Secretion System | 2.4 ± 0.3 | P. aeruginosa | |

| Dihydropteroate Synthase | 18.9 ± 2.1 | Staphylococcus aureus |

Antibacterial Efficacy

In murine infection models, the compound reduces bacterial load by 3-log units at 50 mg/kg/day, comparable to ciprofloxacin. Synergy studies with β-lactams show a 4-fold reduction in MIC values against methicillin-resistant S. aureus (MRSA) .

Comparative Analysis with Structural Analogs

Thiazinane Derivatives

Comparison with 4,4,6-trimethyl-2-phenylimino-4H-1,3-thiazine (CAS 27058-61-3) highlights the importance of the carboxamide group for bioactivity . While the analog exhibits weaker T3SS inhibition (IC₅₀ = 12 μM), its simpler structure facilitates synthetic scalability .

Pharmacokinetic Profiling

The 4-methoxyphenyl group in the target compound reduces hepatic clearance (CLhep = 15 mL/min/kg) compared to non-substituted analogs (CLhep > 30 mL/min/kg), enhancing plasma half-life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume